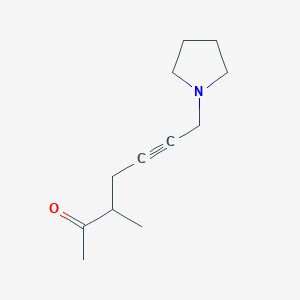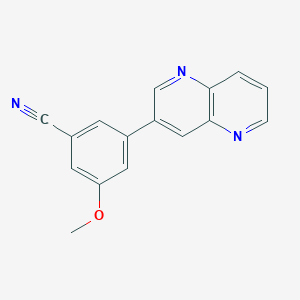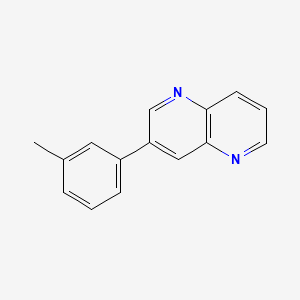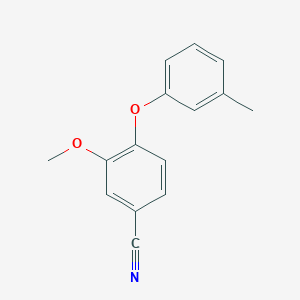
3-Methoxy-4-(m-tolyloxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-4-(m-tolyloxy)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a methoxy group, a tolyloxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-(m-tolyloxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with m-tolyl alcohol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage between the methoxybenzonitrile and the tolyl alcohol. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-(m-tolyloxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy and tolyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxy-4-(m-tolyloxy)benzonitrile.
Reduction: Formation of 3-methoxy-4-(m-tolyloxy)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
3-methoxy-4-(m-tolyloxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly as an antagonist for certain receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-methoxy-4-(m-tolyloxy)benzonitrile involves its interaction with specific molecular targets. For instance, it has been studied as an antagonist for the androgen receptor, where it binds to the receptor and inhibits its activity. This interaction can modulate various cellular pathways and affect processes such as cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-4-(o-tolyloxy)benzonitrile
- 3-methoxy-4-methylbenzonitrile
- 4-(alkylthio)-benzonitrile derivatives
Uniqueness
3-methoxy-4-(m-tolyloxy)benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications .
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-methoxy-4-(3-methylphenoxy)benzonitrile |
InChI |
InChI=1S/C15H13NO2/c1-11-4-3-5-13(8-11)18-14-7-6-12(10-16)9-15(14)17-2/h3-9H,1-2H3 |
InChI Key |
XMFGJPOABFQKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


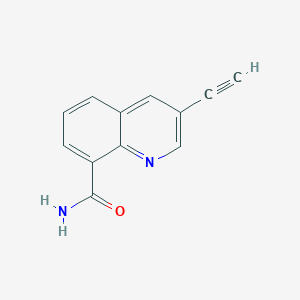
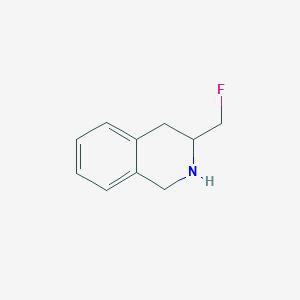
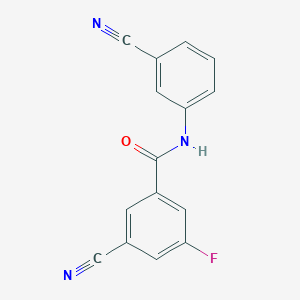
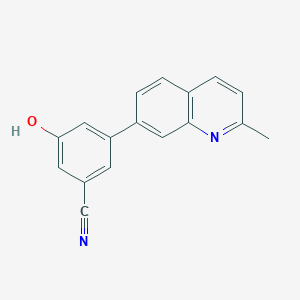

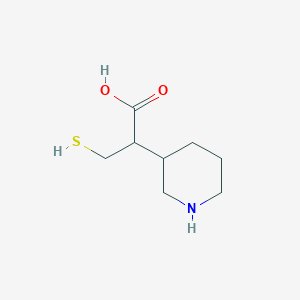
![3-Isobutyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10843070.png)
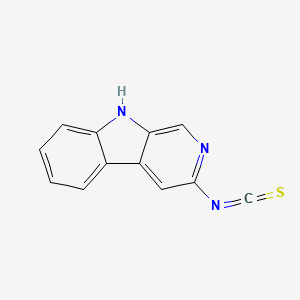
![3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10843096.png)
